molecular formula C11H8ClFN2O4 B13917559 Ethyl 7-chloro-8-fluoro-1,2-dihydro-4-hydroxy-2-oxo-1,6-naphthyridine-3-carboxylate

Ethyl 7-chloro-8-fluoro-1,2-dihydro-4-hydroxy-2-oxo-1,6-naphthyridine-3-carboxylate

Cat. No.: B13917559
M. Wt: 286.64 g/mol
InChI Key: SLJONSDJTUSRRP-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-8-fluoro-1,2-dihydro-4-hydroxy-2-oxo-1,6-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of naphthyridine derivatives. This compound is characterized by its unique structure, which includes a naphthyridine ring system substituted with chlorine, fluorine, and ethoxy groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-8-fluoro-1,2-dihydro-4-hydroxy-2-oxo-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-amino-3-chloropyridine, the compound can be synthesized through a series of reactions including halogenation, cyclization, and esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-8-fluoro-1,2-dihydro-4-hydroxy-2-oxo-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced .

Scientific Research Applications

Ethyl 7-chloro-8-fluoro-1,2-dihydro-4-hydroxy-2-oxo-1,6-naphthyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-8-fluoro-1,2-dihydro-4-hydroxy-2-oxo-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antibacterial properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Ethyl 7-chloro-8-fluoro-1,2-dihydro-4-hydroxy-2-oxo-1,6-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:

  • 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
  • 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C11H8ClFN2O4

Molecular Weight

286.64 g/mol

IUPAC Name

ethyl 7-chloro-8-fluoro-4-hydroxy-2-oxo-1H-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H8ClFN2O4/c1-2-19-11(18)5-8(16)4-3-14-9(12)6(13)7(4)15-10(5)17/h3H,2H2,1H3,(H2,15,16,17)

InChI Key

SLJONSDJTUSRRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(C(=C2NC1=O)F)Cl)O

Origin of Product

United States

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